molecular formula C13H10N2O2 B11206176 (E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate

(E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate

Cat. No.: B11206176
M. Wt: 226.23 g/mol
InChI Key: JRKWEDQGUNBTEE-RMKNXTFCSA-N
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Description

(E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate is an organic compound that features a cyano group, an indole moiety, and an acrylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between methyl cyanoacetate and indole-3-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The indole moiety can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new pharmaceuticals aimed at treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate involves its interaction with specific molecular targets. The cyano group and indole moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound can inhibit or activate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-Methyl 3-(1H-indol-2-yl)acrylate
  • Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate
  • (E)-Methyl 2-cyano-3-(3-methylthio-phen-2-yl)acrylate

Uniqueness

(E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

methyl (E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate

InChI

InChI=1S/C13H10N2O2/c1-17-13(16)9(7-14)6-10-8-15-12-5-3-2-4-11(10)12/h2-6,8,15H,1H3/b9-6+

InChI Key

JRKWEDQGUNBTEE-RMKNXTFCSA-N

Isomeric SMILES

COC(=O)/C(=C/C1=CNC2=CC=CC=C21)/C#N

Canonical SMILES

COC(=O)C(=CC1=CNC2=CC=CC=C21)C#N

solubility

7.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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